Cas no 2171442-69-4 (3-cyclopropyl-4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid)

3-cyclopropyl-4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-cyclopropyl-4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid
- 3-cyclopropyl-4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid
- EN300-1529131
- 2171442-69-4
-
- インチ: 1S/C27H32N2O5/c1-2-7-24(26(32)28-15-18(14-25(30)31)17-12-13-17)29-27(33)34-16-23-21-10-5-3-8-19(21)20-9-4-6-11-22(20)23/h3-6,8-11,17-18,23-24H,2,7,12-16H2,1H3,(H,28,32)(H,29,33)(H,30,31)/t18?,24-/m1/s1
- InChIKey: WGRYPLZHGAIZIM-VCUSLETLSA-N
- SMILES: OC(CC(CNC([C@@H](CCC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)C1CC1)=O
計算された属性
- 精确分子量: 464.23112213g/mol
- 同位素质量: 464.23112213g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 5
- 重原子数量: 34
- 回転可能化学結合数: 12
- 複雑さ: 702
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.6
- トポロジー分子極性表面積: 105Ų
3-cyclopropyl-4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1529131-10.0g |
3-cyclopropyl-4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid |
2171442-69-4 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1529131-0.5g |
3-cyclopropyl-4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid |
2171442-69-4 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1529131-0.05g |
3-cyclopropyl-4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid |
2171442-69-4 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1529131-0.25g |
3-cyclopropyl-4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid |
2171442-69-4 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1529131-2.5g |
3-cyclopropyl-4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid |
2171442-69-4 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1529131-5.0g |
3-cyclopropyl-4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid |
2171442-69-4 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1529131-50mg |
3-cyclopropyl-4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid |
2171442-69-4 | 50mg |
$2829.0 | 2023-09-26 | ||
Enamine | EN300-1529131-500mg |
3-cyclopropyl-4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid |
2171442-69-4 | 500mg |
$3233.0 | 2023-09-26 | ||
Enamine | EN300-1529131-10000mg |
3-cyclopropyl-4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid |
2171442-69-4 | 10000mg |
$14487.0 | 2023-09-26 | ||
Enamine | EN300-1529131-250mg |
3-cyclopropyl-4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid |
2171442-69-4 | 250mg |
$3099.0 | 2023-09-26 |
3-cyclopropyl-4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid 関連文献
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
3. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
-
Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
3-cyclopropyl-4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acidに関する追加情報
Comprehensive Guide to 3-cyclopropyl-4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid (CAS No. 2171442-69-4)
3-cyclopropyl-4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid (CAS No. 2171442-69-4) is a sophisticated organic compound widely used in peptide synthesis and pharmaceutical research. Its unique structure, featuring a cyclopropyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group, makes it a valuable intermediate in the development of novel therapeutic agents. Researchers and industry professionals frequently search for this compound due to its role in drug discovery and bioconjugation applications.
The compound's CAS number 2171442-69-4 is a critical identifier for sourcing and regulatory compliance. The Fmoc-protected amino acid derivative is particularly significant in solid-phase peptide synthesis (SPPS), a technique that has gained traction due to the rising demand for peptide-based drugs. With the increasing focus on precision medicine and targeted therapies, 3-cyclopropyl-4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid has become a topic of interest in both academic and industrial research circles.
One of the key advantages of this compound is its stability under SPPS conditions, which is essential for the efficient production of complex peptides. The cyclopropyl moiety introduces conformational constraints that can enhance the bioactivity of the resulting peptides. This feature aligns with current trends in structure-activity relationship (SAR) studies, where researchers aim to optimize peptide therapeutics for improved efficacy and reduced side effects.
In addition to its role in peptide synthesis, 3-cyclopropyl-4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid is also explored in bioconjugation chemistry. The Fmoc group can be selectively deprotected, allowing for the controlled attachment of other functional molecules. This property is highly relevant in the development of antibody-drug conjugates (ADCs) and diagnostic probes, which are areas of significant growth in the biopharmaceutical industry.
The market for custom peptide synthesis and specialty chemicals has expanded rapidly, driven by advancements in biotechnology and personalized medicine. As a result, the demand for high-quality intermediates like 3-cyclopropyl-4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid has surged. Suppliers and manufacturers are increasingly focusing on scalable synthesis routes and quality control to meet the needs of researchers and developers.
For those working in medicinal chemistry or peptide engineering, understanding the properties and applications of CAS No. 2171442-69-4 is essential. The compound's versatility and compatibility with modern synthetic methodologies make it a cornerstone in the design of next-generation therapeutic peptides. Whether you are investigating new drug candidates or optimizing existing ones, this Fmoc-protected amino acid derivative offers a reliable and efficient solution.
In summary, 3-cyclopropyl-4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid (CAS No. 2171442-69-4) is a pivotal compound in peptide research and drug development. Its structural features and functional groups enable diverse applications, from SPPS to bioconjugation. As the scientific community continues to explore innovative approaches to disease treatment, this compound will undoubtedly remain a key player in the field.
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